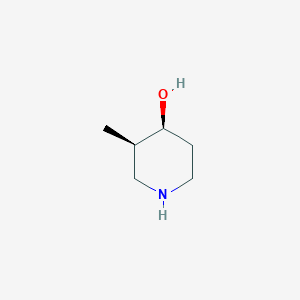

(3R,4S)-3-methylpiperidin-4-ol

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(3R,4S)-3-methylpiperidin-4-ol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H13NO/c1-5-4-7-3-2-6(5)8/h5-8H,2-4H2,1H3/t5-,6+/m1/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OAQDXXYGSGJMGR-RITPCOANSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CNCCC1O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1CNCC[C@@H]1O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H13NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

115.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Stereoselective Synthetic Methodologies for 3r,4s 3 Methylpiperidin 4 Ol and Its Stereoisomers

Chiral Pool Strategies for Piperidin-4-ol Scaffold Construction

Chiral pool synthesis utilizes readily available, enantiomerically pure compounds from natural sources as starting materials to impart chirality to the target molecule. bccollegeasansol.ac.in This strategy is a cornerstone in the synthesis of complex chiral molecules, including substituted piperidines.

Derivation from Enantiopure Natural Precursors

The synthesis of specific stereoisomers of substituted piperidines can be efficiently achieved by starting with enantiopure precursors from the chiral pool, such as amino acids and carbohydrates. For instance, L-malic acid has served as a chiral starting material for the synthesis of N-Cbz-cis-(3R,4R)-3-methylamino-4-methylpiperidine, a key intermediate for various pharmaceutical compounds. researchgate.net This multi-step synthesis proceeds with high enantiomeric excess (>98% ee), demonstrating the effective transfer of chirality from the starting material to the final piperidine (B6355638) product. researchgate.net Similarly, other natural products like 2-deoxy-D-ribose can be utilized to control the stereochemistry in the synthesis of piperidine derivatives. The inherent chirality of these starting materials directs the formation of specific stereocenters in the target molecule.

Application of Chiral Auxiliaries in Diastereoselective Control

Chiral auxiliaries are chemical compounds that are temporarily incorporated into a synthetic route to guide the stereoselective formation of new chiral centers. bccollegeasansol.ac.in An enantiopure auxiliary introduces a chiral environment, leading to a diastereomeric intermediate that can then be reacted to form the desired product with high stereoselectivity. After the key stereocenter-forming reaction, the auxiliary is removed.

A notable example is the use of enantiopure α-phenylethylamine as a chiral auxiliary in the asymmetric Michael addition to α,β-unsaturated esters. ucl.ac.uk This approach has been successful in producing enantiopure adducts with over 98% enantiomeric excess, which can then be converted into chiral piperidin-2,4-diones. ucl.ac.uk The choice of the chiral auxiliary is critical and can significantly influence the diastereoselectivity of the reaction.

Asymmetric Catalysis in Piperidine Synthesis

Asymmetric catalysis has emerged as a powerful tool for the synthesis of chiral compounds, offering an efficient alternative to chiral pool and auxiliary-based methods. bccollegeasansol.ac.in This approach utilizes a small amount of a chiral catalyst to generate large quantities of an enantiomerically enriched product.

Organocatalytic Enantioselective Methodologies

Organocatalysis, the use of small organic molecules as catalysts, has seen significant advancements in the asymmetric synthesis of piperidines. rsc.orgnih.gov These catalysts can activate substrates and control the stereochemical outcome of a reaction. For instance, proline and its derivatives have been employed in the synthesis of polysubstituted piperidines. nih.gov An O-TMS protected diphenylprolinol has been used to catalyze a domino Michael addition/aminalization process, allowing for the formation of four contiguous stereocenters in the piperidine ring with excellent enantioselectivity. nih.govacs.org

Cinchona alkaloids, such as 9-amino-9-deoxy-epi-hydroquinine, have also been utilized as organocatalysts. rsc.org In the presence of a co-catalyst like trifluoroacetic acid, these catalysts can facilitate the enantioselective intramolecular aza-Michael reaction to produce enantiomerically enriched 2,5- and 2,6-disubstituted piperidines. rsc.org The stereochemical outcome can often be tuned by modifying the catalyst or the reaction conditions. For example, an enantioselective fluorination using a modified cinchona alkaloid catalyst has been reported for the synthesis of cis-1-Boc-3-fluoropiperidin-4-ol. capes.gov.br

| Catalyst | Reaction Type | Products | Enantiomeric Excess (ee) |

| O-TMS protected diphenylprolinol | Domino Michael addition/aminalization | Polysubstituted piperidines | >99% for major isomers |

| 9-amino-9-deoxy-epi-hydroquinine | Intramolecular aza-Michael reaction | 2,5- and 2,6-disubstituted piperidines | High |

| Modified Cinchona Alkaloid | Enantioselective fluorination | cis-1-Boc-3-fluoropiperidin-4-ol | High |

Transition Metal-Catalyzed Asymmetric Transformations

Transition metal catalysis provides a versatile platform for a wide range of asymmetric transformations leading to chiral piperidines. mdpi.com Metals like palladium, rhodium, and iridium, when complexed with chiral ligands, can catalyze reactions with high enantioselectivity.

Palladium catalysis has been extensively explored for the asymmetric synthesis of nitrogen-containing heterocycles. nih.govresearchgate.netrsc.orgrsc.org A notable development is the palladium-catalyzed asymmetric carbenylative amination of N-tosylhydrazones and (E)-vinyl iodides. nih.govresearchgate.netrsc.orgrsc.org This method, utilizing a chiral phosphine (B1218219) ligand such as GF-Phos, allows for the synthesis of a variety of chiral pyrrolidines and piperidines in good yields and with high enantioselectivities (up to 96.5:3.5 er). nih.govresearchgate.netrsc.org The reaction proceeds under mild conditions and demonstrates broad substrate scope. nih.govresearchgate.netrsc.org

Another innovative approach involves a photoinduced, palladium-catalyzed formal asymmetric allylic substitution. acs.org This method enables the synthesis of sterically congested, optically pure 2-alkyltetrahydropyridine scaffolds from readily available piperidine derivatives with excellent regioselectivity and high enantioselectivities (up to 95.5:4.5 er). acs.org

| Catalyst System | Reaction Type | Substrates | Products | Enantiomeric Ratio (er) |

| Palladium/GF-Phos | Asymmetric carbenylative amination | N-tosylhydrazones, (E)-vinyl iodides | Chiral piperidines | up to 96.5:3.5 |

| Photoinduced Palladium | Formal asymmetric allylic substitution | Piperidine derivatives, malonates/β-ketoesters | 2-alkyltetrahydropyridines | up to 95.5:4.5 |

Cobalt- and Iron-Catalyzed Cyclizations

Transition metal catalysis offers powerful tools for the construction of N-heterocycles through intramolecular cyclization reactions. Cobalt and iron, being earth-abundant and less toxic metals, have garnered significant attention as catalysts for these transformations.

Cobalt-Catalyzed Cyclizations: Cobalt catalysts have proven effective in mediating the intramolecular cyclization of linear substrates to form piperidine and other nitrogen-containing rings. mdpi.com One approach involves the radical intramolecular cyclization of linear amino-aldehydes, which can proceed in good yields using a cobalt(II) catalyst. mdpi.com However, this method can sometimes be compromised by a competitive 1,5-H-transfer process, leading to the formation of a linear alkene as a by-product. mdpi.com More advanced cobalt-catalyzed systems have been developed for the aerobic aminocyclization of unsaturated amides and hydrazones. For instance, the use of cobalt salen catalysts can facilitate the cyclization of unsaturated hydrazones to selectively produce pyrazoline aldehydes. nih.gov Similarly, unsaturated N-acyl sulfonamides undergo cobalt-catalyzed aerobic cyclization to yield functionalized γ- and δ-lactams, which can be isolated as either aldehydes or primary alcohols depending on the workup conditions. nih.gov The reaction mechanism for these transformations is often proposed to initiate with the formation of an active Co(I) species, which then undergoes oxidative addition to the substrate, leading to a five-membered aza-cobaltacycle intermediate that drives the subsequent cyclization. mdpi.com

Iron-Catalyzed Cyclizations: Iron catalysts are also utilized in the synthesis of piperidines, often through reductive cyclization pathways. Darcel and colleagues developed an iron-catalyzed reductive amination of ω-amino fatty acids where a phenylsilane (B129415) promotes the formation and reduction of an imine, initiates cyclization, and reduces the resulting piperidinone intermediate. mdpi.com Iron(III) chloride (FeCl₃) has been shown to catalyze the cyclization of ketoxime acetates and aldehydes to produce substituted pyridines, demonstrating its utility in forming six-membered nitrogen heterocycles. rsc.org Furthermore, iron catalysts can mediate the reductive cyclization of 1,6-enynes to generate various heterocyclic compounds. rsc.org Mechanistically, many iron-catalyzed reactions proceed through radical pathways. For example, an aryliron complex, formed from an iron salt and a Grignard reagent, can engage in a single-electron transfer (SET) with a substrate to generate a radical, which then undergoes cyclization. beilstein-journals.org

| Catalyst Type | Substrate | Product | Key Features | Reference |

|---|---|---|---|---|

| Cobalt(II) | Linear Amino-aldehydes | Piperidines | Radical intramolecular cyclization; potential for alkene by-product. | mdpi.com |

| Cobalt Salen | Unsaturated Hydrazones | Pyrazoline Aldehydes | Aerobic conditions; selective formation of aldehydes. | nih.gov |

| Iron Complex | ω-Amino Fatty Acids | Piperidinones | Reductive amination using phenylsilane as a key reagent. | mdpi.com |

| FeCl₃ | Ketoxime Acetates and Aldehydes | Symmetrical Pyridines | Good functional group tolerance; absence of additives required. | rsc.org |

Biocatalytic Approaches to Stereodefined Piperidin-4-ol Structures

Biocatalysis offers a green and highly selective alternative to traditional chemical synthesis. Enzymes can operate under mild conditions and exhibit exceptional stereoselectivity, making them ideal for the synthesis of complex chiral molecules like stereodefined piperidin-4-ols.

Aldolase-Mediated Stereoselective Carbon-Carbon Bond Formation

Aldolases are enzymes that catalyze stereoselective aldol (B89426) addition reactions, forming new carbon-carbon bonds with the creation of up to two new stereocenters. csic.es This capability is highly valuable for synthesizing chiral polyhydroxylated compounds, which can serve as precursors to piperidine alkaloids. mdpi.com Dihydroxyacetone phosphate (B84403) (DHAP)-dependent aldolases, for example, catalyze the aldol addition of DHAP to a wide variety of aldehyde acceptors. csic.es The strict specificity for the donor substrate (DHAP) combined with broad tolerance for the acceptor aldehyde allows for the synthesis of diverse chiral polyols. csic.esmdpi.com

These enzymatic methods are a cornerstone of modern green chemistry for producing chiral intermediates. mdpi.com For instance, fructose-1,6-bisphosphate aldolase (B8822740) (FBA) and other related enzymes have been engineered to control the synthesis of various aldoses, demonstrating the power of biocatalysis in creating stereodefined sugar-like molecules that can be chemically converted into piperidine structures. mdpi.comresearchgate.net The synthesis of β-hydroxy-α-amino acids, which are important pharmaceutical ingredients, also heavily relies on aldolase-catalyzed reactions. mdpi.com

Hydroxynitrile Lyase-Catalyzed Pathways

Hydroxynitrile lyases (HNLs) catalyze the asymmetric addition of hydrogen cyanide (HCN) to aldehydes or ketones, producing chiral cyanohydrins. acs.orgebi.ac.uk This reaction is a powerful tool for the enantioselective synthesis of intermediates for pharmaceuticals and fine chemicals. nih.gov The mechanism of HNLs typically involves a Ser-His-Asp catalytic triad, similar to serine hydrolases, but the reaction proceeds through general acid-base catalysis rather than forming a covalent acyl-enzyme intermediate. ebi.ac.ukresearchgate.net

The resulting enantiopure cyanohydrins are versatile building blocks. The nitrile group can be reduced to an amine, and the hydroxyl group can be manipulated to facilitate a subsequent cyclization reaction, ultimately forming a stereodefined piperidine ring. The availability of both (R)- and (S)-selective HNLs provides access to either enantiomer of a target cyanohydrin, which in turn allows for the synthesis of different stereoisomers of the final piperidine product. acs.org

Diastereoselective Chemical Synthesis Approaches

Diastereoselective chemical synthesis provides robust and scalable routes to complex molecules by controlling the relative stereochemistry of multiple chiral centers. For piperidine ring systems, intramolecular cyclization reactions are a particularly powerful strategy.

Intramolecular Cyclization Reactions for Piperidine Ring Assembly

Intramolecular cyclization involves the formation of a ring from a single, linear precursor molecule that contains all the necessary atoms for the cyclic backbone. mdpi.comsemanticscholar.org This strategy is highly efficient for constructing the piperidine skeleton. The key challenge lies in controlling the stereochemistry during the ring-closing step.

Reductive cyclization methodologies are a prominent class of intramolecular reactions where a functional group is reduced in situ, triggering a spontaneous or catalyzed cyclization.

Azide (B81097) Reduction: The reductive cyclization of an azide is a reliable method for forming nitrogen-containing heterocycles. researchgate.net In a typical sequence, a linear substrate containing both an azide and an electrophilic group (like an aldehyde or ketone) is subjected to reducing conditions. The reduction of the azide group to a primary amine generates a nucleophile that can attack the electrophile intramolecularly, forming the piperidine ring. mdma.chclockss.org This transformation can often be performed in a single pot, enhancing its synthetic efficiency. mdpi.com For example, the enantioselective synthesis of (3S, 4R)-3-hydroxypiperidine-4-carboxylic acid was achieved using a key one-pot azide reductive cyclization of an aldehyde. mdpi.com

Nitro-Mannich Reaction: The nitro-Mannich reaction is a powerful C-C bond-forming reaction that creates a β-nitroamine. This intermediate is an ideal precursor for the synthesis of substituted piperidines. nih.gov The initial nitro-Mannich reaction can be performed with high diastereoselectivity, setting the stereochemistry of two or more contiguous centers. researchgate.netucl.ac.uk The subsequent step involves the reduction of the nitro group to an amine, which then undergoes intramolecular cyclization onto an existing electrophilic center (e.g., an aldehyde, ketone, or ester) to furnish the piperidine ring. researchgate.net This reductive cyclization typically retains the stereochemistry established in the initial Mannich reaction. mdpi.comresearchgate.net This two-step sequence has been successfully applied to the synthesis of functionalized piperidines containing three contiguous stereocenters at the 2-, 3-, and 4-positions. researchgate.netucl.ac.uk

| Methodology | Key Intermediate | Stereocontrol | Key Transformation | Reference |

|---|---|---|---|---|

| Azide Reduction | ω-Azido aldehyde/ketone | Dependent on substrate stereochemistry and cyclization conditions. | Reduction of azide to amine, followed by intramolecular imine/enamine formation and reduction. | mdpi.comresearchgate.netmdma.ch |

| Nitro-Mannich | β-Nitroamine | Established during the initial diastereoselective Mannich reaction. | Reduction of nitro group to amine, followed by intramolecular cyclization. | nih.govresearchgate.netucl.ac.uk |

Radical-Mediated Cyclization Strategies

Annulation Reactions for Ring Formation

Annulation reactions construct a new ring onto an existing molecular fragment. For piperidine synthesis, [4+2] annulations are particularly powerful, creating the six-membered ring in a single, often stereocontrolled, step.

The [4+2] annulation, or Diels-Alder reaction, and its variants represent a cornerstone of six-membered ring synthesis. In the context of piperidines, aza-Diels-Alder reactions, where either the diene or the dienophile contains a nitrogen atom, are commonly employed. A Pd-catalyzed [4+2] annulation strategy provides an efficient route to highly functionalized 3-fluoropiperidines from α-fluoro-β-ketoester starting materials. acs.org This method can be extended to create 3-trifluoromethylthio-substituted piperidines with high cis-stereocontrol. acs.orgwhiterose.ac.uk

| Reaction Type | Catalyst/Conditions | Key Reactants | Key Features | Ref. |

| Pd-Catalyzed [4+2] Annulation | Pd(dba)₂ / Ligand, then TFA | α-Fluoro-β-ketoester, Cyclic carbamate | Access to functionalized 3-fluoropiperidines. | acs.org |

| Gold-Catalyzed Cyclization / Rearrangement | Gold catalyst, then Catecholborane | N-homopropargyl amide | A modular {[2+3]+1} annulation to form piperidin-4-ols. | nih.gov |

| Inverse-Electron-Demand HDA | [bmim]BF₄-H₂O | 3,5-Diarylidene-1-methyl-piperidin-4-one, 2,3-Dehydrofuran | Forms furopyranopyridine derivatives with high atom economy. | researchgate.net |

Chemo- and Diastereoselective Reduction of Piperidinone Precursors

The reduction of a carbonyl group in a piperidinone precursor is one of the most common and effective methods for synthesizing piperidin-4-ols. The stereochemical outcome of the reduction is highly dependent on the reducing agent, the substituents on the ring, and the reaction conditions. The diastereoselective reduction of a chiral N-protected 3-methylpiperidin-4-one (B1313904) is a direct route to the four possible stereoisomers of 3-methylpiperidin-4-ol (B2467221).

For example, the reduction of (R)-1-benzyl-3-methylpiperidin-4-one is a key step in preparing optically active piperidine derivatives. google.com The choice of reducing agent dictates the cis or trans relationship between the C3-methyl and the newly formed C4-hydroxyl group. Reductions of β-enamino esters in the piperidine series have also been studied to compare stereochemical outcomes. clockss.org A concise synthesis of (2S,4S)-2-methylpiperidin-4-ol has been achieved through the diastereoselective reduction of a ketone precursor with NaBH₄. rsc.org

| Precursor | Reducing Agent | Solvent | Product Diastereomers | Ref. |

| (R)-1-Benzyl-3-methylpiperidin-4-one | Not specified | Not specified | Optically active piperidin-4-ol | google.com |

| (Z)-Methyl 2-((S)-1-phenylethylamino)piperidin-2-ylidene)propanoate | NaBH(OAc)₃ | Acetic Acid | 95:5 mixture of diastereomers | clockss.org |

| Oxazolo[3,2-a]pyridine-5,7(6H)-dione derivative | NaBH₄ | Methanol | Diastereomeric mixture of 7-hydroxy products | rsc.org |

Grignard Reagent Additions with Diastereocontrol

The addition of an organometallic reagent, such as a Grignard reagent, to a piperidinone carbonyl is a classic C-C bond-forming reaction to generate a tertiary alcohol. To synthesize 3-methylpiperidin-4-ol via this method, a methyl Grignard reagent (e.g., MeMgBr) would be added to a protected 4-piperidone. The stereocontrol of this addition is critical for obtaining a specific diastereomer.

The synthesis of divinyl ketones, which can serve as precursors to substituted piperidones, often begins with the addition of vinylmagnesium bromide to a vinyl aldehyde. nih.gov In more complex systems, the addition of Grignard reagents to aldehyde precursors can produce diastereomeric mixtures of alcohols, with the ratio sometimes dependent on the reaction scale. ntu.edu.sg For the synthesis of fentanyl analogs, Grignard reagents have been used to form key intermediates, which are then converted to the final products. nih.gov

| Ketone/Aldehyde Precursor | Grignard Reagent | Conditions | Key Outcome | Ref. |

| N-BOC 4-piperidinone derivative | Aryl/Alkyl Magnesium Halide | Lewis acid (e.g., Ti(O-iPr)₄) | Addition to form tertiary alcohol. | google.com |

| Vinyl Aldehydes | Vinylmagnesium Bromide | THF, 0 °C to rt | High yield of dienol precursors for piperidone synthesis. | nih.gov |

| Aldehyde 3-130 | 3,4-dimethoxyphenyl magnesium bromide | THF, -78 °C | Diastereomeric mixture of alcohols. | ntu.edu.sg |

Epoxide Ring-Opening Strategies

Epoxide ring-opening reactions are a powerful tool in stereoselective synthesis, as the epoxide functionality can be introduced stereospecifically and then opened with a variety of nucleophiles to generate 1,2-difunctionalized products with defined stereochemistry. For the synthesis of (3R,4S)-3-methylpiperidin-4-ol, a plausible strategy involves the intramolecular S_N2 cyclization of an amino-epoxide precursor.

The mechanism of ring-opening can be either S_N1-like or S_N2-like, depending on whether the conditions are acidic or basic. libretexts.org Under basic or nucleophilic conditions, the attack typically occurs at the less sterically hindered carbon of the epoxide in an S_N2 fashion. libretexts.orgmdpi.com This approach is widely used; for instance, reacting Grignard reagents with ethylene (B1197577) oxide produces primary alcohols with two additional carbons. libretexts.org In the synthesis of aminocyclitols, the ring opening of epoxides with sodium azide has been shown to be highly regioselective due to steric effects. mdpi.com A selective 6,7-epoxidation of geranyl esters followed by a regio-controlled radical cyclization mediated by titanocene(III) leads to functionalized cyclohexyl derivatives, showcasing the synthetic utility of epoxide intermediates. rsc.org

| Epoxide Precursor | Nucleophile/Reagent | Conditions | Mechanism/Key Feature | Ref. |

| Asymmetric Epoxide | Methanol/Base | Basic | S_N2 attack at the less substituted carbon. | libretexts.org |

| Asymmetric Epoxide | Methanol/Acid | Acidic | S_N1-like, attack at the more substituted carbon. | libretexts.org |

| Cyclohexene-derived epoxides | Sodium Azide (NaN₃) | Not specified | Highly regioselective ring-opening due to steric hindrance. | mdpi.com |

| Geranyl Ester Epoxides | Titanocene(III) | Radical | Regio-controlled radical cyclization to form cyclic alcohols. | rsc.org |

Enantiopurification and Chiral Resolution Techniques for Piperidin-4-ol Stereoisomers

The separation of a racemic mixture into its individual enantiomers, a process known as chiral resolution, is a critical step in the synthesis of enantiomerically pure compounds. For piperidin-4-ol stereoisomers, two common techniques employed are diastereomeric salt formation followed by crystallization and preparative chiral chromatography.

Diastereomeric Salt Formation and Crystallization for Stereoisomer Separation

Diastereomeric salt formation is a classical and widely used method for resolving racemic mixtures of amines, such as the stereoisomers of 3-methylpiperidin-4-ol. advanceseng.comlibretexts.org This technique relies on the reaction of the racemic amine with a single enantiomer of a chiral acid, known as a resolving agent. This reaction converts the pair of enantiomers into a pair of diastereomeric salts. libretexts.org

Unlike enantiomers, which have identical physical properties, diastereomers possess different physical characteristics, including solubility. libretexts.org This difference in solubility allows for their separation by fractional crystallization. One diastereomeric salt will preferentially crystallize from a suitable solvent, leaving the other diastereomer enriched in the solution. advanceseng.comresearcher.life After separation, the individual diastereomeric salts are treated with a base to liberate the free, enantiomerically pure amine and recover the chiral resolving agent. libretexts.org

Commonly used chiral resolving agents for this purpose include tartaric acid and its derivatives, such as di-p-toluoyl-L-tartaric acid. google.com The choice of resolving agent and solvent system is crucial for achieving efficient separation and high yields of the desired stereoisomer. For instance, the resolution of (±)ibuprofen has been successfully achieved using S-α-methylbenzylamine, demonstrating the effectiveness of this method. advanceseng.com In some cases, the use of additives can enhance the crystallization process and improve the diastereomeric purity of the product. researcher.life

The success of this method is dependent on several factors, including the formation of well-defined crystalline salts and a significant difference in solubility between the diastereomers. The development of a scalable route for the production of cis-N-benzyl-3-methylamino-4-methylpiperidine involved a chiral resolution step using L-DTTA, highlighting the industrial applicability of this technique. researchgate.net

Table 1: Chiral Resolving Agents and Their Applications

| Resolving Agent | Target Compound Type | Reference |

|---|---|---|

| (+)-Tartaric acid | Racemic amines | libretexts.org |

| (R)-1-Phenylethylamine | Racemic acids | libretexts.org |

| Di-p-toluoyl-L-tartaric acid | Racemic piperidine derivatives | google.com |

| L-DTTA | cis-N-benzyl-3-methylamino-4-methylpiperidine | researchgate.net |

| S-α-Methylbenzylamine | Racemic ibuprofen | advanceseng.com |

Preparative Chiral Chromatography for Enantiomeric Enrichment

Preparative chiral chromatography is a powerful technique for the separation of enantiomers on a larger scale, offering a direct method for obtaining enantiomerically pure compounds. chiraltech.com This method utilizes a chiral stationary phase (CSP) that interacts differently with each enantiomer of a racemic mixture, leading to their differential retention and subsequent separation as they pass through the chromatography column. chiraltech.com

Polysaccharide-based CSPs, such as those derived from cellulose (B213188) and amylose, are widely used due to their broad enantioselectivity. chiraltech.comcd-bioparticles.com These CSPs can be either coated or immobilized onto a silica (B1680970) support. Immobilized phases offer greater solvent compatibility, allowing for a wider range of mobile phases to be used, which can be crucial for optimizing the separation. chiraltech.comphenomenex.com

For the separation of piperidin-4-ol stereoisomers, a typical approach would involve dissolving the racemic mixture in a suitable solvent and injecting it onto a preparative chiral column. chiraltech.com The mobile phase, often a mixture of an alkane (like hexane) and an alcohol (like isopropanol), is then pumped through the column. cd-bioparticles.com The separated enantiomers are detected as they exit the column and are collected in separate fractions.

The efficiency of preparative chiral chromatography is dependent on factors such as the choice of CSP, the composition of the mobile phase, and the loading capacity of the column. chiraltech.com Companies like Daicel Chiral Technologies and Phenomenex offer a variety of chiral columns with different selectivities, allowing for the screening of conditions to find the optimal separation. chiraltech.comphenomenex.com For example, Lux i-Amylose-3 columns are noted for their stability in strong organic solvents, expanding the possibilities for method development. phenomenex.com

This technique has been successfully applied to separate the enantiomers of various chiral compounds, including the key intermediate for the synthesis of tofacitinib, a (3R,4R)-disubstituted piperidine derivative. researchgate.net The scalability of preparative chiral chromatography makes it a valuable tool for both laboratory-scale research and industrial production. chiraltech.com

Table 2: Common Chiral Stationary Phases for Preparative Chromatography

| Chiral Stationary Phase (CSP) | Base Material | Common Applications | Reference |

|---|---|---|---|

| CHIRALPAK® AD-H | Amylose derivative | General enantiomer separations | |

| Lux® i-Amylose-3 | Immobilized amylose | Separations in strong organic solvents | phenomenex.com |

| Polysaccharide-based CSPs | Cellulose and Amylose | Broad range of chiral separations | chiraltech.comcd-bioparticles.com |

Derivatization and Advanced Chemical Transformations of the 3r,4s 3 Methylpiperidin 4 Ol Core

Strategies for Functional Group Interconversion at the Piperidinol Moiety

The hydroxyl and amino functionalities of the (3R,4S)-3-methylpiperidin-4-ol core offer multiple avenues for chemical modification. Functional group interconversion is a key strategy to introduce diverse chemical entities and modulate the physicochemical properties of the parent molecule. wikipedia.org

Oxidation of the Hydroxyl Group: The secondary alcohol at the C-4 position can be oxidized to the corresponding ketone, (3R)-3-methylpiperidin-4-one. This transformation is a common strategy in the synthesis of piperidine (B6355638) derivatives. evitachem.com Various oxidizing agents can be employed, and the choice of reagent can be critical to avoid side reactions and ensure high yields. For instance, the use of a copper(I)/TEMPO catalyst system has been reported for the aerobic oxidation of alcohols, which is compatible with various functional groups. researchgate.net

Inversion of Stereochemistry via Mitsunobu Reaction: The Mitsunobu reaction is a powerful tool for the inversion of stereochemistry at a secondary alcohol center. organic-chemistry.org By reacting this compound with a suitable acidic nucleophile, such as a carboxylic acid, in the presence of triphenylphosphine (B44618) (PPh₃) and a dialkyl azodicarboxylate like diethylazodicarboxylate (DEAD), an ester with inverted stereochemistry at C-4 can be obtained. organic-chemistry.orggoogle.com This reaction proceeds with a clean inversion of configuration, making it a valuable method for accessing the (3R,4R) diastereomer. organic-chemistry.org Subsequent hydrolysis of the resulting ester yields the (3R,4R)-3-methylpiperidin-4-ol.

Table 1: Examples of Functional Group Interconversion Reactions

| Starting Material | Reagent/Condition | Product | Reaction Type |

|---|---|---|---|

| This compound | Oxidizing agent | (3R)-3-methylpiperidin-4-one | Oxidation |

| This compound | PPh₃, DEAD, R-COOH | (3R,4R)-4-(Acyloxy)-3-methylpiperidine | Mitsunobu Reaction (Inversion) |

Regioselective and Stereospecific N-Alkylation and N-Acylation Reactions

The secondary amine of the piperidine ring is a key site for derivatization, allowing for the introduction of a wide range of substituents.

N-Alkylation: Regioselective N-alkylation can be achieved using various alkylating agents, such as alkyl halides or tosylates, often in the presence of a base to deprotonate the nitrogen atom. beilstein-journals.org For example, reductive amination is a common method for N-alkylation, where the piperidine is reacted with an aldehyde or ketone in the presence of a reducing agent like sodium cyanoborohydride or sodium triacetoxyborohydride. acs.org This method is particularly useful for introducing diverse alkyl groups. The choice of reaction conditions, including the base and solvent, can significantly influence the regioselectivity, especially in molecules with multiple potential sites for alkylation. beilstein-journals.org

N-Acylation: N-acylation is readily accomplished by treating the piperidine with an acylating agent such as an acid chloride or anhydride (B1165640) in the presence of a base. This reaction is typically high-yielding and allows for the introduction of various amide functionalities. Electrochemical methods have also been developed for N-acylation, offering a mild and oxidant-free alternative. rsc.org

N-Arylation: The introduction of an aryl group on the nitrogen atom can be accomplished through methods like the Buchwald-Hartwig amination, which involves a palladium-catalyzed cross-coupling of the piperidine with an aryl halide. aablocks.com Photocatalytic methods have also emerged as a powerful tool for N-arylation, allowing for the reaction to proceed under mild conditions. chemrxiv.org

Table 2: N-Functionalization of the Piperidine Ring

| Reaction Type | Reagents | Product Type |

|---|---|---|

| N-Alkylation (Reductive Amination) | Aldehyde/Ketone, Reducing Agent (e.g., NaBH(OAc)₃) | N-Alkylpiperidine |

| N-Acylation | Acid Chloride/Anhydride, Base | N-Acylpiperidine |

Substitution Reactions on the Piperidine Ring System for Diversification

Beyond functionalization of the existing hydroxyl and amino groups, substitution reactions on the piperidine ring itself can introduce further diversity.

Displacement of the Hydroxyl Group: The hydroxyl group can be converted into a good leaving group, such as a tosylate or mesylate, which can then be displaced by a variety of nucleophiles. google.com This allows for the introduction of halogens, azides, nitriles, and other functional groups at the C-4 position. researchgate.net For instance, treatment with Deoxo-Fluor can convert the hydroxyl group to a fluorine atom. researchgate.net

Ring-Opening and Rearrangement: While less common for this specific scaffold, more complex transformations involving ring-opening followed by recyclization can lead to novel heterocyclic systems. Such strategies often require multi-step sequences and careful control of reaction conditions. researchgate.net

Synthesis and Structural Elucidation of Substituted Piperidin-4-ol Analogues

The synthesis of substituted this compound analogues often involves multi-step sequences starting from achiral or simpler chiral precursors. researchgate.net For example, enantioselective syntheses have been developed utilizing proline-catalyzed hydroxylation of a piperidone precursor. researchgate.net

The structural elucidation of these analogues relies heavily on spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for determining the connectivity and stereochemistry of the molecule. The coupling constants and chemical shifts of the piperidine ring protons provide crucial information about their relative orientation (cis or trans).

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to confirm the molecular formula of the synthesized compounds. uni-regensburg.de

Infrared (IR) Spectroscopy: IR spectroscopy helps to identify the presence of key functional groups, such as the hydroxyl (-OH) and amine (N-H) groups.

Computational methods, such as Density Functional Theory (DFT), can be used to predict spectroscopic data and reaction transition states, aiding in both structural elucidation and understanding reaction mechanisms.

Table 3: Spectroscopic Data for a Representative Analogue

| Technique | Key Observations |

|---|---|

| ¹H NMR | Characteristic signals for methyl, hydroxyl, and piperidine ring protons with specific coupling constants indicating stereochemistry. |

| ¹³C NMR | Distinct chemical shifts for each carbon atom, including the C-3 and C-4 stereocenters. |

| HRMS | Accurate mass measurement confirming the elemental composition. |

3r,4s 3 Methylpiperidin 4 Ol As a Chiral Building Block in Complex Molecule Synthesis

Application in the Stereocontrolled Construction of Advanced Heterocyclic Systems

The precise spatial arrangement of substituents in (3R,4S)-3-methylpiperidin-4-ol makes it an ideal starting material for the stereocontrolled synthesis of more complex heterocyclic structures. The nucleophilic character of the piperidine (B6355638) nitrogen allows for its facile reaction with electrophilic partners, leading to the construction of larger, functionalized systems where the stereochemistry of the original piperidinol is retained.

A notable example is its use in the synthesis of N-aryl-substituted piperidines, which are common motifs in pharmacologically active agents. For instance, racemic this compound is reacted with 2-chloropyrimidin-4-amine to produce rac-(3R,4S)-1-(4-aminopyrimidin-2-yl)-3-methylpiperidin-4-ol. google.com This reaction, typically carried out in a polar solvent like isopropanol (B130326) with a tertiary amine base, proceeds via nucleophilic aromatic substitution, directly coupling the piperidine to the pyrimidine (B1678525) ring. google.com The resulting product contains the intact 3-methyl-4-hydroxypiperidine core fused to a biologically relevant aminopyrimidine moiety. Such compounds can then be subjected to chiral separation to isolate the desired enantiomer for further development. google.com This strategy is pivotal in the synthesis of inhibitors for targets like the Epidermal Growth Factor Receptor (EGFR). google.comsemanticscholar.org The synthesis of these complex heterocyclic systems underscores the utility of the title compound as a foundational block for introducing stereochemical complexity.

Table 1: Synthesis of an Advanced Heterocyclic System

| Starting Material | Reagent | Product | Application | Reference |

|---|

Modern synthetic methodologies, including palladium-catalyzed annulation reactions, further expand the scope of heterocycles accessible from piperidine-based building blocks. mdpi.comacs.org These advanced methods allow for the modular and diastereoselective construction of highly substituted piperidine cores, demonstrating the broad potential for scaffolds like this compound in synthetic chemistry. acs.org

Incorporation into Complex Molecular Architectures, including Bridged and Fused Rings

The development of drugs with improved pharmacokinetic profiles and target specificity often involves the creation of conformationally constrained molecules. Incorporating the piperidine motif into bridged or fused ring systems is a key strategy to achieve this, reducing conformational flexibility and potentially increasing binding affinity. nih.gov The this compound scaffold is well-suited for elaboration into these complex architectures.

The secondary amine and hydroxyl group can serve as handles for intramolecular cyclization reactions to form bicyclic structures. For example, general strategies have been developed to modify piperidine rings with one- or two-carbon bridges, yielding structures like 2-azanorbornanes, nortropanes, and isoquinuclidines. nih.gov These rigidified analogues are used to probe ligand-receptor interactions and have shown success in preserving or enhancing biological activity, for instance, in the development of P2Y14R antagonists. nih.gov While direct synthesis from this compound may not be explicitly documented in all cases, its functional groups make it an analogous and suitable candidate for such transformations. Modern synthetic approaches, such as transition-metal-catalyzed "cut-and-sew" reactions, provide powerful and unified methods for accessing diverse bridged and fused ring scaffolds from cyclic precursors, further highlighting the potential application for this building block. uchicago.edu

Role as a Key Intermediate in the Synthesis of Specific Stereoisomers of Chemical Scaffolds

The enantiopure nature of this compound is critical for its role as a key intermediate in synthesizing specific stereoisomers of pharmacologically active scaffolds. The precise stereochemistry at the C3 and C4 positions dictates the three-dimensional shape of the final molecule, which is crucial for selective interaction with chiral biological targets like enzymes and receptors.

While this compound is not a direct precursor to the JAK inhibitor Tofacitinib, which features a (3R,4R)-4-methyl-3-aminopiperidine core, the 3-methylpiperidin-4-ol (B2467221) scaffold is highly relevant in the synthesis of modulators for immunology-related targets. A prominent example is the development of antagonists for the CC chemokine receptor 4 (CCR4), a key receptor involved in the trafficking of regulatory T cells (Tregs) into the tumor microenvironment. rapt.com

In the synthesis of potent CCR4 antagonists, the diastereomeric (3R,4R)-1-benzyl-3-methylpiperidin-4-ol was utilized as a central core. rapt.com The synthesis of this core and its subsequent elaboration into the final complex molecule demonstrates the importance of the 3-methylpiperidin-4-ol framework in generating molecules that can modulate immune responses, a field that includes immunosuppression. The stereochemical integrity of the piperidine ring is paramount for achieving high potency and selectivity for the CCR4 receptor. rapt.com This highlights the value of specific stereoisomers of 3-methylpiperidin-4-ol as intermediates for complex therapeutic agents in immunology and oncology.

Glycomimetics are molecules designed to mimic the structure and function of carbohydrates, often serving as inhibitors of carbohydrate-processing enzymes like glycosidases. uu.nl Iminosugars, which are polyhydroxylated piperidines and related N-heterocycles, are a major class of glycomimetics. uu.nlacs.org Syntheses of potent glycosidase inhibitors such as (+)-1-Deoxygalactonojirimycin and isofagomine analogues rely on stereocontrolled methods to construct the piperidine core with specific hydroxyl arrangements. acs.orgresearchgate.net

This compound represents a valuable scaffold for the synthesis of novel glycomimetic compounds. Its structure can be viewed as a derivative of a dideoxyiminosugar, where the methyl group replaces a hydroxyl group. This substitution can be advantageous for several reasons. The methyl group can probe hydrophobic pockets within an enzyme's active site, potentially leading to enhanced binding affinity or selectivity. Furthermore, the reduced number of hydroxyl groups compared to classical iminosugars may lead to improved pharmacokinetic properties, such as better cell permeability and metabolic stability. Thus, this compound serves as a key starting point for creating a new generation of glycomimetic inhibitors with tailored properties.

Precursors to Immunosuppressant Targets (e.g., Tofacitinib intermediates)

Design and Synthesis of Chemically Defined Ligands Incorporating the Piperidin-4-ol Unit for Receptor Interaction Studies

The substituted piperidin-4-ol framework is a cornerstone in the design of ligands for a wide range of biological receptors. The stereochemistry and substitution pattern on the piperidine ring are critical determinants of a ligand's binding affinity and functional activity (i.e., whether it acts as an agonist or antagonist).

Research into opioid receptor modulators has shown that subtle changes to a trans-3,4-dimethyl-4-(3-hydroxyphenyl)piperidine scaffold can switch a compound from being a pure antagonist to having mixed agonist-antagonist properties. acs.org The (3R,4R)-isomer was found to be a more potent antagonist than the (3S,4S)-isomer, underscoring the profound impact of stereochemistry on receptor interaction. acs.org

Similarly, the this compound core has been integrated into ligands targeting various receptors. As mentioned, it is a key component in the synthesis of potent EGFR inhibitors and CCR4 antagonists. google.comrapt.com In these contexts, the piperidinol unit correctly orients the other pharmacophoric elements for optimal binding. The hydroxyl group often plays a crucial role by forming key hydrogen bond interactions with amino acid residues in the receptor's binding pocket, thereby enhancing affinity. The nitrogen atom acts as a connection point and can be a protonated center that forms ionic interactions. The defined stereochemistry of this compound allows for the precise design of such interactions, making it an invaluable tool for medicinal chemists studying and modulating receptor function.

Table 2: Receptor Targets for Ligands Derived from Substituted Piperidin-4-ol Scaffolds

| Piperidinol Scaffold | Receptor Target | Therapeutic Area | Reference |

|---|---|---|---|

| (3R,4S)-1-(pyrimidin-2-yl)-3-methylpiperidin-4-ol | EGFR | Oncology | google.com |

| (3R,4R)-3-methylpiperidin-4-ol derivatives | CCR4 | Immuno-oncology | rapt.com |

| trans-3,4-dimethyl-4-(3-hydroxyphenyl)piperidines | Opioid Receptors | Pain, Addiction | acs.org |

Computational and Mechanistic Investigations in 3r,4s 3 Methylpiperidin 4 Ol Chemistry

Theoretical Studies on Reaction Mechanisms and Transition State Analysis

Theoretical studies are instrumental in elucidating the intricate details of reaction mechanisms involving substituted piperidines. By modeling the potential energy surface of a reaction, chemists can identify the most likely pathway from reactants to products, including the high-energy transition states that govern the reaction rate. Detailed computational studies on the kinetic resolution of disubstituted piperidines have revealed pronounced conformational effects that lead to significant differences in reactivity and selectivity between cis and trans isomers. ethz.ch

For reactions such as N-acylation or oxidation of (3R,4S)-3-methylpiperidin-4-ol, transition state analysis can be performed to calculate activation energies (ΔG‡). These calculations help predict how changes in reagents, catalysts, or reaction conditions will influence the reaction outcome. For instance, modeling the acylation reaction can provide evidence for a concerted 7-membered transition state, allowing for the rational design of more efficient and selective synthetic protocols. ethz.ch

Table 1: Hypothetical Transition State Analysis for N-Acylation of this compound

This interactive table presents hypothetical data from a theoretical study on the N-acylation reaction, illustrating how computational analysis can differentiate between possible mechanistic pathways.

| Acylating Agent | Proposed Mechanism | Calculated Activation Energy (ΔG‡) (kcal/mol) | Key Stabilizing Interaction in TS |

| Acetyl Chloride | Concerted 7-membered ring | 15.2 | Hydrogen bond from 4-OH to carbonyl oxygen |

| Acetic Anhydride (B1165640) | Stepwise (tetrahedral intermediate) | 18.5 | N/A |

| Acetyl Chloride | SN2-like displacement | 25.1 | N/A |

Quantum Chemical Calculations for Stereoselectivity Prediction and Rationalization

Quantum chemical calculations are a cornerstone for predicting and understanding the stereoselectivity of chemical reactions. For a chiral molecule like this compound, these calculations can explain why a particular diastereomer or enantiomer is formed preferentially. By computing the energies of different transition states leading to various stereoisomeric products, a model for stereoselection can be proposed. researchgate.net

Density Functional Theory (DFT) has become a primary tool for investigating the electronic structure and reactivity of organic molecules. aspbs.com DFT calculations, often using hybrid functionals like B3LYP with basis sets such as 6-31G(d), are employed to determine the lowest energy conformations of reactants, intermediates, and products. The relative energies of these structures provide a quantitative basis for understanding conformational preferences and their impact on reactivity. For example, DFT can be used to analyze the transition states of reactions, and the calculated energy differences between diastereomeric transition states can accurately predict the stereochemical outcome of a reaction. researchgate.net

Table 2: Example DFT-Calculated Relative Energies for Stereoisomers

This table shows representative data from a hypothetical DFT calculation comparing the thermodynamic stability of different stereoisomers of 3-methylpiperidin-4-ol (B2467221).

| Stereoisomer | Method/Basis Set | Relative Energy (kcal/mol) | Predicted Population at 298 K (%) |

| (3R,4S) - cis | B3LYP/6-31G(d) | 0.00 | 75.3 |

| (3R,4R) - trans | B3LYP/6-31G(d) | 0.65 | 24.7 |

| (3S,4S) - trans | B3LYP/6-31G(d) | 0.65 | (degenerate with 3R,4R) |

| (3S,4R) - cis | B3LYP/6-31G(d) | 0.00 | (degenerate with 3R,4S) |

Frontier Molecular Orbital (FMO) theory simplifies chemical reactivity to the interaction between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of the reacting species. wikipedia.org The energy and spatial distribution of these orbitals are key to predicting reaction pathways. imperial.ac.ukufla.br

For this compound, the HOMO is expected to be localized primarily on the lone pair of the nitrogen atom, making it a potent nucleophile. The hydroxyl group's oxygen also contributes to the molecule's nucleophilic character. The LUMO would be associated with the σ* anti-bonding orbitals of the C-N and C-O bonds. The energy gap between the HOMO and LUMO influences the molecule's stability and reactivity; a smaller gap generally implies higher reactivity. FMO analysis can predict that electrophilic attack will most likely occur at the nitrogen atom. wikipedia.orgresearchgate.net

Table 3: Conceptual Frontier Molecular Orbital Properties

This table outlines the expected FMO characteristics for this compound and their implications for its chemical behavior.

| Molecular Orbital | Primary Atomic Contribution | Predicted Energy (Conceptual) | Implication for Reactivity |

| HOMO | Nitrogen lone pair (nN) | High | Nucleophilic site for reactions with electrophiles |

| HOMO-1 | Oxygen lone pair (nO) | Slightly lower than HOMO | Secondary nucleophilic site |

| LUMO | σ* (C-N, C-H) | High | Site for electron donation (reduction) |

| LUMO+1 | σ* (C-O) | Slightly higher than LUMO | Potential site for substitution reactions |

Density Functional Theory (DFT) Applications in Conformation and Reactivity

In Silico Investigations of Molecular Interactions and Recognition with Chemical Targets

In silico techniques, particularly molecular docking, are vital for predicting how a small molecule like this compound might interact with a biological target, such as a protein receptor or enzyme active site. nih.govresearchgate.net These computational methods place a model of the ligand into the binding site of a target protein and calculate a score based on the predicted binding affinity. researchgate.net This process helps identify key intermolecular interactions, such as hydrogen bonds, hydrophobic contacts, and electrostatic interactions, that stabilize the ligand-protein complex. Such studies can guide the design of more potent and selective derivatives for therapeutic applications. acs.orgmdpi.com

For example, docking this compound into the active site of a hypothetical kinase could reveal that the 4-hydroxyl group acts as a hydrogen bond donor to a backbone carbonyl, while the piperidine (B6355638) nitrogen acts as a hydrogen bond acceptor. The (3R,4S) stereochemistry would dictate the precise orientation of the 3-methyl group, potentially placing it in a specific hydrophobic pocket, thereby enhancing binding affinity compared to other stereoisomers. acs.org

Conformational Analysis of the Piperidin-4-ol Ring System and Substituent Effects

The biological activity and chemical reactivity of cyclic molecules are profoundly influenced by their three-dimensional shape. The piperidine ring in this compound is known to predominantly adopt a chair conformation to minimize torsional and steric strain. nih.gov In this conformation, substituents can occupy either axial or equatorial positions.

For the cis isomer (3R,4S), the lowest energy conformation is a chair where both the 3-methyl and 4-hydroxyl groups occupy equatorial positions. This arrangement minimizes unfavorable 1,3-diaxial interactions, which would destabilize a conformation with axial substituents. The conformational preferences can be studied using both computational methods like DFT and experimental techniques like Nuclear Magnetic Resonance (NMR) spectroscopy, where proton-proton coupling constants provide direct evidence for the chair geometry. researchgate.netresearchgate.net The presence of the nitrogen heteroatom and the substituents also introduces subtle electronic effects, such as the anomeric effect, which can influence bond lengths and angles within the ring.

Table 4: Conformational Parameters of the this compound Ring

This interactive table provides typical data obtained from computational and experimental conformational analysis of the piperidine ring system.

| Parameter | Description | Typical Value (Equatorial-Equatorial Chair) | Method of Determination |

| Ring Conformation | Lowest energy 3D shape of the piperidine ring. | Chair | DFT, X-ray Crystallography nih.gov |

| 3-Methyl Group Orientation | Position of the methyl group relative to the ring plane. | Equatorial | DFT, NMR Spectroscopy |

| 4-Hydroxyl Group Orientation | Position of the hydroxyl group relative to the ring plane. | Equatorial | DFT, NMR Spectroscopy |

| H2ax-H3ax Coupling Constant (3JHH) | NMR coupling constant between axial protons on C2 and C3. | 8 - 12 Hz | 1H NMR Spectroscopy researchgate.net |

| H3ax-H4ax Coupling Constant (3JHH) | NMR coupling constant between axial protons on C3 and C4. | 8 - 12 Hz | 1H NMR Spectroscopy |

| C2-N-C6 Dihedral Angle | Torsion angle defining the puckering at the nitrogen atom. | ~ -55° | DFT, X-ray Crystallography |

| ΔG‡ (Ring Inversion) | Energy barrier for the chair-to-chair ring flip. | ~10-11 kcal/mol | Dynamic NMR, DFT |

Emerging Trends and Future Research Directions in 3r,4s 3 Methylpiperidin 4 Ol Chemistry

Development of Novel and Sustainable Synthetic Routes with Improved Efficiency

The synthesis of substituted piperidines, including (3R,4S)-3-methylpiperidin-4-ol, is a cornerstone of modern organic synthesis due to their prevalence in biologically active compounds. nih.gov Historically, the synthesis of such molecules often involved lengthy, multi-step processes with modest yields and stereoselectivity. google.comresearchgate.net However, recent research has focused on developing more efficient and sustainable synthetic methodologies.

A significant trend is the move towards greener chemistry, which emphasizes the use of less hazardous reagents and environmentally benign solvents like water. nih.gov For instance, water-mediated intramolecular cyclization has been explored for the synthesis of piperidinols. mdpi.com Researchers are also investigating catalytic systems that can operate under milder conditions, reducing energy consumption and waste generation. organic-chemistry.org The development of one-pot syntheses, where multiple reaction steps are carried out in a single reaction vessel, further enhances efficiency by minimizing purification steps and solvent usage. nih.gov

Key areas of innovation include:

Asymmetric Synthesis: Achieving high enantiomeric excess is crucial for the pharmacological activity of chiral molecules. Novel strategies are being developed to control the stereochemistry at the C3 and C4 positions of the piperidine (B6355638) ring. This includes the use of chiral catalysts and auxiliaries to guide the stereochemical outcome of the reaction. researchgate.net

Catalytic Hydrogenation: The reduction of pyridine (B92270) precursors is a common method for piperidine synthesis. nih.gov Advances in this area include the development of new heterogeneous and homogeneous catalysts, such as those based on iridium and rhodium, that can achieve high yields and stereoselectivity under lower pressures and temperatures. chemrxiv.orgacs.org

Cyclization Strategies: Various cyclization reactions are being explored to construct the piperidine ring with the desired substitution pattern. These include aza-Diels-Alder reactions, intramolecular Michael additions, and radical cyclizations. nih.govbeilstein-journals.org

Application of Flow Chemistry and Continuous Processing for Scalable Production

The transition from laboratory-scale synthesis to large-scale industrial production presents significant challenges, including safety, scalability, and cost-effectiveness. Flow chemistry, or continuous processing, has emerged as a powerful technology to address these challenges in the synthesis of piperidine derivatives. organic-chemistry.org

In a flow chemistry setup, reagents are continuously pumped through a reactor, allowing for precise control over reaction parameters such as temperature, pressure, and reaction time. organic-chemistry.org This enhanced control often leads to improved yields, higher selectivity, and safer operating conditions compared to traditional batch processes. organic-chemistry.org

Recent applications of flow chemistry in piperidine synthesis have demonstrated its potential for scalable production. For example, a continuous flow protocol for the synthesis of α-chiral piperidines has been reported to produce functionalized piperidines with high yields (>80%) and excellent diastereoselectivity (>90:10 dr) within minutes. organic-chemistry.org Flow electrochemistry has also been utilized for the efficient and scalable synthesis of substituted piperidines. nih.govnih.gov

The advantages of continuous processing for the production of this compound and its derivatives include:

Enhanced Safety: Flow reactors handle smaller volumes of reactants at any given time, minimizing the risks associated with highly reactive or hazardous reagents. acs.org

Improved Efficiency and Yield: Precise control over reaction conditions allows for optimization to maximize product yield and minimize byproduct formation. organic-chemistry.org

Scalability: Scaling up production in a flow system is often as simple as running the system for a longer duration, avoiding the need for larger and more expensive batch reactors. organic-chemistry.org

Process Intensification: Flow chemistry can significantly reduce reactor volume and increase the space-time-yield of a process. acs.org

Advanced Derivatization Strategies for Expanding Synthetic Utility and Chemical Space

The this compound scaffold provides a versatile platform for the synthesis of a wide array of derivatives, thereby expanding the accessible chemical space for drug discovery. nih.govrsc.org Advanced derivatization strategies focus on the selective functionalization of the piperidine ring to introduce diverse substituents and create novel molecular architectures.

The free secondary amine and the hydroxyl group of this compound are key handles for derivatization. nih.gov The nitrogen atom can be readily alkylated or acylated to introduce various functional groups. The hydroxyl group can be modified through etherification, esterification, or replaced with other functionalities.

Recent research has highlighted several innovative derivatization approaches:

Site-Selective C-H Functionalization: This powerful technique allows for the direct modification of carbon-hydrogen bonds at specific positions on the piperidine ring, offering a more efficient way to introduce substituents compared to traditional methods that require pre-functionalized starting materials. researchgate.net

Multi-component Reactions: These reactions combine three or more starting materials in a single step to rapidly generate complex molecules, providing a highly efficient route to a diverse range of piperidine derivatives. mdpi.com

Fragment-Based Drug Discovery: The synthesis of libraries of piperidine-based fragments with varying substitution patterns is a key strategy in fragment-based drug discovery, where small, low-complexity molecules are screened for binding to a biological target. rsc.orgrsc.org

The exploration of these derivatization strategies is crucial for generating novel compounds with improved pharmacological properties. nih.gov

Exploration of New Catalytic Systems for Enhanced Stereo- and Regioselectivity in Piperidine Synthesis

The precise control of stereochemistry and regiochemistry is paramount in the synthesis of substituted piperidines like this compound, as different isomers can exhibit vastly different biological activities. whiterose.ac.uk Consequently, a major focus of current research is the development of novel catalytic systems that can achieve high levels of stereo- and regioselectivity.

Researchers are exploring a wide range of catalytic approaches, including:

Transition Metal Catalysis: Catalysts based on metals such as rhodium, iridium, palladium, and nickel are widely used in piperidine synthesis. chemrxiv.orgacs.orgnih.govthieme-connect.com Current efforts are focused on designing new ligands that can fine-tune the catalyst's activity and selectivity.

Organocatalysis: The use of small organic molecules as catalysts offers a more sustainable and often less toxic alternative to metal-based catalysts. organic-chemistry.org Chiral organocatalysts have been successfully employed in the asymmetric synthesis of piperidines.

Biocatalysis: Enzymes are highly selective catalysts that can perform complex chemical transformations with exquisite stereo- and regiocontrol. acs.org The use of enzymes, such as oxidases and reductases, is a growing area in the synthesis of chiral piperidines. acs.org

Dual Catalysis: Combining two different types of catalysts in a single reaction can enable novel transformations and provide access to complex molecular architectures that are difficult to obtain using a single catalyst.

Q & A

Q. How can enantioselective synthesis of (3R,4S)-3-methylpiperidin-4-ol be optimized for high yield and purity?

Enantioselective synthesis requires precise control of reaction parameters. For example, lithium aluminum hydride (LiAlH4) can reduce ketone intermediates under controlled temperatures (0–5°C) to favor the desired (3R,4S) stereoisomer . Catalytic hydrogenation with transition metals (e.g., rhodium or palladium) may also enhance diastereoselectivity, as seen in analogous piperidine syntheses . Key factors include solvent polarity (e.g., ethanol or dichloromethane), pH (neutral to slightly basic), and reaction time (12–24 hours). Post-synthesis purification via recrystallization or chiral chromatography is critical to isolate the enantiopure product .

Q. What spectroscopic methods are most effective for characterizing this compound?

Nuclear Magnetic Resonance (NMR) spectroscopy is essential for confirming stereochemistry. <sup>1</sup>H NMR can identify proton environments near the hydroxyl (-OH) and methyl groups, while <sup>13</sup>C NMR verifies the piperidine ring structure . Infrared (IR) spectroscopy detects the O-H stretch (~3200–3600 cm<sup>-1</sup>) and C-N vibrations (~1250 cm<sup>-1</sup>). High-Resolution Mass Spectrometry (HRMS) provides molecular weight confirmation (151.63 g/mol for the hydrochloride salt) . Polarimetry or chiral HPLC should validate enantiomeric excess (>98%) .

Q. Why is the stereochemistry of this compound critical in biological studies?

The (3R,4S) configuration influences binding to chiral biological targets, such as neurotransmitter receptors or enzymes. For example, analogous piperidine derivatives show distinct activity in neurological disorders (e.g., dopamine transporter inhibition) depending on stereochemistry . Molecular docking studies suggest that the methyl and hydroxyl groups’ spatial arrangement modulates interactions with hydrophobic pockets or hydrogen-bonding sites in proteins .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to evaluate this compound derivatives?

SAR studies should systematically modify substituents while retaining the core (3R,4S) scaffold. For example:

- Replace the methyl group with bulkier alkyl chains to assess steric effects.

- Introduce electron-withdrawing/donating groups on the piperidine ring to alter electronic properties.

- Compare activity against similar compounds like (3R,4R)- or (3S,4S)-isomers . Biological assays (e.g., IC50 measurements for enzyme inhibition) and computational modeling (density functional theory or molecular dynamics) can link structural changes to activity .

Q. What strategies resolve contradictions in biological activity data for this compound across studies?

Discrepancies may arise from variations in assay conditions (e.g., pH, temperature) or impurities in synthesized batches. To address this:

- Validate compound purity via HPLC and elemental analysis.

- Replicate assays under standardized conditions (e.g., cell lines, buffer systems).

- Perform meta-analyses comparing data from orthogonal methods (e.g., radioligand binding vs. functional assays) . Contradictions in enantiomer activity may require re-evaluation of stereochemical assignments .

Q. What computational approaches predict the pharmacokinetic profile of this compound?

Use in silico tools like SwissADME or ADMETLab to predict:

- Lipophilicity (LogP): Critical for blood-brain barrier penetration. The hydroxyl group may reduce LogP, limiting CNS activity.

- Metabolic stability: Cytochrome P450 interactions (e.g., CYP2D6) can be modeled to identify potential metabolites.

- Toxicity: QSAR models assess hepatotoxicity or cardiotoxicity risks . Molecular dynamics simulations can further explore binding kinetics to targets like G-protein-coupled receptors .

Q. How do reaction conditions influence byproduct formation during this compound synthesis?

Common byproducts include:

- Diastereomers: Formed if reducing agents (e.g., LiAlH4) lack stereochemical control. Mitigate via low-temperature reactions or chiral catalysts .

- Oxidation products: Over-oxidation of the hydroxyl group to ketones under harsh conditions. Use mild oxidizing agents (e.g., PCC) or inert atmospheres .

- Ring-opening products: Acidic conditions may hydrolyze the piperidine ring. Maintain neutral pH and anhydrous solvents .

Methodological Notes

- Safety: Handle this compound with PPE (gloves, goggles) due to skin/eye irritation risks. Use fume hoods for volatile reagents .

- Data Reproducibility: Document reaction parameters (temperature, solvent ratios) and characterize all intermediates. Share raw spectral data in supplementary materials .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.